molecular formula C22H46NO7P B1261656 1-Dodecyl-2-acetyl-sn-glycero-3-phosphocholine

1-Dodecyl-2-acetyl-sn-glycero-3-phosphocholine

Cat. No. B1261656
M. Wt: 467.6 g/mol
InChI Key: WNCMKZYTLBIUSK-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-dodecyl-2-acetyl-sn-glycero-3-phosphocholine is a 2-acetyl-1-alkyl-sn-glycero-3-phosphocholine in which the alkyl group is specified as dodecyl.

Scientific Research Applications

Analytical Method Development

  • LC Method for Phosphatidylcholine Analysis : A high-performance liquid chromatography method was developed for analyzing phosphatidylcholine hydrolysis products, including 1-Dodecyl-2-acetyl-sn-glycero-3-phosphocholine. This method aids in monitoring the acyl migration process in LPC regioisomers (Kiełbowicz et al., 2012).

Membrane Interactions and Peptide Binding

  • Membrane-Peptide Interaction Studies : Research on the antimicrobial peptide Ac-FRWWHR-NH(2) includes examining its binding to lipid vesicles containing 1-Dodecyl-2-acetyl-sn-glycero-3-phosphocholine. This is crucial for understanding peptide-membrane interactions and antimicrobial mechanisms (Rezansoff et al., 2005).

Micelle Formation and Stability

  • Mixed Micelle Formation : Studies on mixed micelles of phospholipids with surfactants like sodium dodecyl sulfate (SDS) focus on their formation and stability. Understanding these interactions is essential for applications in drug delivery and formulation (Vautier-Giongo et al., 2005).

  • Stabilization of Phospholipid Layers : Research on the interaction between SDS and phospholipids such as 1-Dodecyl-2-acetyl-sn-glycero-3-phosphocholine provides insights into how surfactants can transiently stabilize phospholipid layers, impacting biomembrane studies and pharmaceutical formulations (Nakata et al., 2016).

Surface Interactions and Thermodynamics

  • Surface Interaction and Thermodynamics : Explorations into the interactions of SDS with phospholipid monolayers, including 1-Dodecyl-2-acetyl-sn-glycero-3-phosphocholine, enhance understanding of surface phenomena, relevant to biophysical studies and the development of biosensors (Harper et al., 2007).

  • Thermodynamic Quantification in Monolayers : The penetration of SDS in phospholipid monolayers was quantified thermodynamically, providing insights into interactions relevant to cellular membranes and drug delivery systems (Nigam, 2020).

Protein Structure and Dynamics

  • NMR Study of Detergent-Solubilized Proteins : Research on liquid crystalline phases of DNA in the presence of phospholipids, including 1-Dodecyl-2-acetyl-sn-glycero-3-phosphocholine, aids in NMR studies of protein structures, crucial for drug design and protein engineering (Lorieau et al., 2008).

properties

Product Name

1-Dodecyl-2-acetyl-sn-glycero-3-phosphocholine

Molecular Formula

C22H46NO7P

Molecular Weight

467.6 g/mol

IUPAC Name

[(2R)-2-acetyloxy-3-dodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C22H46NO7P/c1-6-7-8-9-10-11-12-13-14-15-17-27-19-22(30-21(2)24)20-29-31(25,26)28-18-16-23(3,4)5/h22H,6-20H2,1-5H3/t22-/m1/s1

InChI Key

WNCMKZYTLBIUSK-JOCHJYFZSA-N

Isomeric SMILES

CCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Canonical SMILES

CCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Dodecyl-2-acetyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1-Dodecyl-2-acetyl-sn-glycero-3-phosphocholine
Reactant of Route 3
Reactant of Route 3
1-Dodecyl-2-acetyl-sn-glycero-3-phosphocholine
Reactant of Route 4
1-Dodecyl-2-acetyl-sn-glycero-3-phosphocholine
Reactant of Route 5
Reactant of Route 5
1-Dodecyl-2-acetyl-sn-glycero-3-phosphocholine
Reactant of Route 6
Reactant of Route 6
1-Dodecyl-2-acetyl-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.